Marwa F Ahmed,
Eman Y Santali,
Eman M Mohi El-Deen,
Ibrahim A Naguib,
Radwan El-Haggar
PMID: 33243490
DOI:
10.1016/j.bioorg.2020.104473
Abstract
Novel hybrids of pyridazine-pyrazoline were synthesized aiming to develop new antiproliferative candidates. All compounds were submitted to the National Cancer Institute (NCI), USA, and many were proved to have significant antiproliferative activity. In addition, in vitro studies of the epidermal growth factor receptor (EGFR) inhibition showed that compounds IXn, IXg, IXb and IXl exhibited excellent inhibitory effect (IC
= 0.65, 0.75, 0.82 and 0.84 μM, respectively) compared to Erlotinib (IC
= 0.95 μM). The mechanistic effectiveness in cell cycle progression, apoptotic induction and gene regulation were assessed for the promising compounds IXg and IXn due to their significant EGFR inhibition. Flow cytometeric analysis indicated that compounds IXg and IXn result in increased cell numbers in phase G2/M, suggesting cell cycle arrest in phase G2/M in UO-31cells. Furthermore, real time PCR assay illustrated that compounds IXg and IXn elevated Bax/Bcl2 ratio which confirmed the mechanistic pathway of them. Moreover, the apoptotic induction of UO-31 renal cancer cells was enhanced effectively through activation of caspase-3 by compounds IXg and IXn. On the other hand, molecular docking study was performed to investigate binding mode of interaction of compounds with EGFR-PK in the active site with the aim of rationalizing its promising inhibitory activity. Finally, based on the aforementioned findings, compounds IXg and IXn could be considered as effective apoptosis modulators and promising leads for future development of new anti-renal cancer agents.
Sunzeyu Huang,
Nathaniel J Stillson,
Jonathan E Sandoval,
Chitoh Yung,
Norbert O Reich
PMID: 33705897
DOI:
10.1016/j.bmcl.2021.127908
Abstract
Screening of a small chemical library (Medicines for Malaria Venture Pathogen Box) identified two structurally related pyrazolone (inhibitor 1) and pyridazine (inhibitor 2) DNMT3A inhibitors with low micromolar inhibition constants. The uncompetitive and mixed type inhibition patterns with DNA and AdoMet suggest these molecules act through an allosteric mechanism, and thus are unlikely to bind to the enzyme's active site. Unlike the clinically used mechanism based DNMT inhibitors such as decitabine or azacitidine that act via the enzyme active site, the inhibitors described here could lead to the development of more selective drugs. Both inhibitors show promising selectivity for DNMT3A in comparison to DNMT1 and bacterial DNA cytosine methyltransferases. With further study, this could form the basis of preferential targeting of de novo DNA methylation over maintenance DNA methylation.
Jake Axford,
Moo Je Sung,
John Manchester,
Donovan Chin,
Monish Jain,
Youngah Shin,
Ina Dix,
Lawrence G Hamann,
Atwood K Cheung,
Rajeev Sivasankaran,
Karin Briner,
Natalie A Dales,
Brian Hurley
PMID: 33822618
DOI:
10.1021/acs.jmedchem.0c02173
Abstract
Spinal muscular atrophy (SMA) is a debilitating neuromuscular disease caused by low levels of functional survival motor neuron protein (SMN) resulting from a deletion or loss of function mutation of the survival motor neuron 1 (
) gene. Branaplam (
) elevates levels of full-length SMN protein in vivo by modulating the splicing of the related gene
to enhance the exon-7 inclusion and increase levels of the SMN. The intramolecular hydrogen bond present in the 2-hydroxyphenyl pyridazine core of
enforces a planar conformation of the biaryl system and is critical for the compound activity. Scaffold morphing revealed that the pyridazine could be replaced by a 1,3,4-thiadiazole, which provided additional opportunities for a conformational constraint of the biaryl through intramolecular 1,5-sulfur-oxygen (S···O) or 1,5-sulfur-halogen (S···X) noncovalent interactions. Compound
, which incorporates a 2-fluorophenyl thiadiazole motif, demonstrated a greater than 50% increase in production of full-length SMN protein in a mouse model of SMA.
Oscar Mammoliti,
Adeline Palisse,
Caroline Joannesse,
Sandy El Bkassiny,
Brigitte Allart,
Alex Jaunet,
Christel Menet,
Beatrice Coornaert,
Kathleen Sonck,
Inge Duys,
Philippe Clément-Lacroix,
Line Oste,
Monica Borgonovi,
Emanuelle Wakselman,
Thierry Christophe,
Nicolas Houvenaghel,
Mia Jans,
Bertrand Heckmann,
Laurent Sanière,
Reginald Brys
PMID: 33939425
DOI:
10.1021/acs.jmedchem.1c00138
Abstract
Mounting evidence from the literature suggests that blocking S1P2 receptor (S1PR2) signaling could be effective for the treatment of idiopathic pulmonary fibrosis (IPF). However, only a few antagonists have been so far disclosed. A chemical enablement strategy led to the discovery of a pyridine series with good antagonist activity. A pyridazine series with improved lipophilic efficiency and with no CYP inhibition liability was identified by scaffold hopping. Further optimization led to the discovery of
(GLPG2938), a compound with exquisite potency on a phenotypic IL8 release assay, good pharmacokinetics, and good activity in a bleomycin-induced model of pulmonary fibrosis.
Flavio Cermola,
Serena Vella,
Marina DellaGreca,
Angela Tuzi,
Maria Rosaria Iesce
PMID: 33920588
DOI:
10.3390/molecules26082341
Abstract
The synthesis of glycosides and modified nucleosides represents a wide research field in organic chemistry. The classical methodology is based on coupling reactions between a glycosyl donor and an acceptor. An alternative strategy for new
-nucleosides is used in this approach, which consists of modifying a pre-existent furyl aglycone. This approach is applied to obtain novel pyridazine
-nucleosides starting with 2- and 3-(ribofuranosyl)furans. It is based on singlet oxygen [4+2] cycloaddition followed by reduction and hydrazine cyclization under neutral conditions. The mild three-step one-pot procedure leads stereoselectively to novel pyridazine
-nucleosides of pharmacological interest. The use of acetyls as protecting groups provides an elegant direct route to a deprotected new pyridazine
-nucleoside.
María Angeles Pujante-Galián,
Sergio A Pérez,
Mercedes G Montalbán,
Guzmán Carissimi,
Marta G Fuster,
Gloria Víllora,
Gabriel García
PMID: 33142775
DOI:
10.3390/molecules25215063
Abstract
In this work, the cytotoxic behavior of six ruthenium(II) complexes of stoichiometry [(η
-
-cymene)RuCl
L] (I-VI), L = 4-cyanopyridine (I), 2-aminophenol (II), 4-aminophenol (III), pyridazine (IV), and [(
-
-cymene)RuClL
]PF
; L = cyanopyridine (V), L = 2-aminophenol(VI) towards three cell lines was studied. Two of them, HeLa and MCF-7, are human carcinogenic cells from cervical carcinoma and human breast cancer, respectively. A comparison with healthy cells was carried out with BGM cells which are monkey epithelial cells of renal origin. The behavior of complex II exhibits selectivity towards healthy cells, which is a promising feature for use in cancer treatment since it might reduce the side effects of most current therapies.
Fernanda Rodríguez-Enríquez,
María Carmen Costas-Lago,
Pedro Besada,
Miguel Alonso-Pena,
Iria Torres-Terán,
Dolores Viña,
José Ángel Fontenla,
Mattia Sturlese,
Stefano Moro,
Elias Quezada,
Carmen Terán
PMID: 32932120
DOI:
10.1016/j.bioorg.2020.104203
Abstract
The 3-pyridazinylcoumarin scaffold was previously reported as an efficient core for the discovery of reversible and selective inhibitors of MAO-B, a validated drug target for PD therapy which also plays an important role in the AD progress. Looking for its structural optimization, novel compounds of hybrid structure coumarin-pyridazine, differing in polarizability and lipophilicity properties, were synthesized and tested against the two MAO isoforms, MAO-A and MAO-B (compounds 17a-f and 18a-f). All the designed compounds selectively inhibited the MAO-B isoenzyme, exhibiting many of them IC
values ranging from sub-micromolar to nanomolar grade and lacking neuronal toxicity. The 7-bromo-3-(6-bromopyridazin-3-yl)coumarin (18c), the most potent compound of these series (IC
= 60 nM), was subjected to further in vivo studies in a reserpine-induced mouse PD model. The obtained results suggest a promising potential for 18c as antiparkinsonian agent. Molecular modeling studies also provided valuable information about the enzyme-drug interactions and the potential pharmacokinetic profile of the novel compounds.
Ahmed T A Boraei,
Ahmed A M Sarhan,
Sammer Yousuf,
Assem Barakat
PMID: 31973234
DOI:
10.3390/molecules25030450
Abstract
A new series of nitrogen and sulfur heterocyclic systems were efficiently synthesized by linking the following four rings: indole; 1,2,4-triazole; pyridazine; and quinoxaline hybrids. The strength of the acid that catalyzes the condensation of 4-amino-5-(1
-indol-2-yl)-2,4-dihydro-3
-1,2,4-triazole-3-thione
with aromatic aldehydes controlled the final product. Reflux in glacial acetic acid yielded Schiff bases
-
, whereas concentrated HCl in ethanol resulted in a cyclization product at C-3 of the indole ring to create indolo-triazolo-pyridazinethiones
-
. This fascinating cyclization approach was applicable with a wide range of aromatic aldehydes to create the target cyclized compounds in excellent yield. Additionally, the coupling of the new indolo-triazolo-pyridazinethiones
-
with 2,3-bis(bromomethyl)quinoxaline, as a linker in acetone and K
CO
, yielded 2,3-bis((5,6-dihydro-14
-indolo[2,3-d]-6-aryl-[1,2,4-triazolo][4,3-b]pyridazin-3 ylsulfanyl)methyl)quinoxalines
-
in a high yield. The formation of this new class of heterocyclic compounds in high yields warrants their use for further research. The new compounds were characterized using nuclear magnetic resonance (NMR) and mass spectral analysis. Compound
was further confirmed by the single crystal X-ray diffraction technique.
Abida Khan,
Anupama Diwan,
Hamdy Kh Thabet,
Mohd Imran,
Md Afroz Bakht
PMID: 32344801
DOI:
10.3390/molecules25092002
Abstract
Cyclooxygenase-2 (COX-2) is implicated in the development of chronic inflammatory diseases. Recently, pyridazine derivatives have emerged as a novel prototype to develop COX-2 inhibitors. Accordingly, some pyridazine-based COX-2 inhibitors are reported herein. The reaction of aldehyde
and different hydrazines yielded the corresponding hydrazones. The hydrazones were further derivatized to the title compounds, which were assessed for COX-1 and COX-2 inhibitory action, gastric ulcerogenic effects, and lipid peroxidation properties. Molecular docking studies and determination of the physicochemical parameters were also carried out. The allocated structures of the reported compounds were coherent with their spectroscopic data. The compounds
(IC
= 15.50 nM, 114.77%),
(IC
= 17.50 nM, 101.65%),
(IC
= 17.10 nM, 104.03%),
(IC
= 16.90 nM, 105.26%), and
(IC
= 17.70 nM, 100.5%) displayed better COX-2 inhibition than celecoxib (IC
= 17.79 nM, 100%). These outcomes were harmonious with the molecular docking studies of
,
,
,
, and
. These compounds also displayed comparable onset and the duration of action concerning celecoxib and indomethacin in the in vivo studies. No ulcerogenic effects were observed for
and
, whereas
,
, and
showed an insignificant ulcerogenic effect compared to celecoxib. The compounds
,
,
,
, and
displayed a better lipid peroxidation profile than celecoxib and indomethacin. The compounds
(%ABS = 84.09),
(%ABS = 84.09),
(%ABS = 66.87),
(%ABS = 75.02), and
(%ABS = 81.42) also displayed appreciable calculated absorption compared to celecoxib (%ABS = 82.09). The compounds
,
,
,
, and
have been recognized and postulated as non-ulcerogenic COX-2 inhibitors with promising physicochemical parameters and gastric safety profile. These compounds may be useful candidates to combat diseases caused by higher levels of COX-2.
Maiy Y Jaballah,
Rabah A T Serya,
Nasser Saad,
Sohair M Khojah,
Marawan Ahmed,
Khaled Barakat,
Khaled A M Abouzid
PMID: 31852269
DOI:
10.1080/14756366.2019.1651723
Abstract
Pyridazine scaffolds are considered privileged structures pertaining to its novelty, chemical stability, and synthetic feasibility. In our quest towards the development of novel scaffolds for effective vascular endothelial growth 2 (VEGFR-2) inhibition with antiangiogenic activity, four novel series of pyridazines were designed and synthesised. Five of the synthesised compounds; namely (
exhibited potent VEGFR-2 inhibitory potency (>80%); with IC
values ranging from low micromolar to nanomolar range; namely compounds
with (1.8 µM, 1.3 µM, 1.4 µM, 107 nM), respectively. Moreover, 3-[4-{(6-oxo-1,6-dihydropyridazin-3-yl)oxy}phenyl]urea derivative
exhibited nanomolar potency towards VEGFR-2 (60.7 nM). In cellular assay, the above compounds showed excellent inhibition of VEGF-stimulated proliferation of human umbilical vein endothelial cells at 10 μM concentration. Finally, an extensive molecular simulation study was performed to investigate the probable interaction with VEGFR-2.